molecular formula C18H21N3O5S B2562567 (5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 1211702-26-9

(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone

Cat. No.: B2562567
CAS No.: 1211702-26-9
M. Wt: 391.44
InChI Key: MENJHPVLGWMNEB-UHFFFAOYSA-N
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Description

(5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a sophisticated synthetic compound designed for advanced pharmaceutical and chemical research. Its structure incorporates multiple privileged pharmacophores, including a 5-methylisoxazole ring and a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane system bearing a phenylsulfonyl group. This unique combination suggests significant potential for interacting with various biological targets. The 1-oxa-4,8-diazaspiro[4.5]decane scaffold is a prominent feature in medicinal chemistry, known for contributing to molecular rigidity and 3D complexity, which can enhance selectivity and improve drug-like properties . The phenylsulfonyl moiety is a versatile functional group commonly found in compounds with diverse biological activities, including enzyme inhibition . The 5-methylisoxazole ring is a well-established heterocycle in drug discovery, featured in known bioactive molecules such as the COX-2 inhibitor Valdecoxib, which also contains a benzenesulfonamide group . The integration of these features makes this chemical a compelling candidate for probe discovery and structure-activity relationship (SAR) studies. Researchers can leverage this compound in high-throughput screening campaigns against targets such as G protein-coupled receptors (GPCRs) or histone deacetylases (HDACs) , where related spirocyclic and heteroaromatic structures have shown activity. It is intended for use in assay development, hit-to-lead optimization, and as a building block in synthetic chemistry. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-14-13-16(19-26-14)17(22)20-9-7-18(8-10-20)21(11-12-25-18)27(23,24)15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENJHPVLGWMNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Methylisoxazol-3-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O5SC_{18}H_{21}N_3O_5S. Its structure features a 5-methylisoxazole moiety linked to a phenylsulfonyl group and a diazaspirodecane framework, which contributes to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Inhibition of Dopamine Transporter (DAT)
    • A series of related compounds have shown that isoxazole derivatives can act as potent inhibitors of DAT, which is crucial for regulating dopamine levels in the brain. For instance, modifications to the isoxazole structure have been associated with increased potency against DAT, with IC50 values ranging from 7 to 43 nM for certain analogs .
  • Muscarinic Receptor Activity
    • The compound has been assessed for its affinity towards muscarinic receptors (M1 and M2). Studies on similar diazaspiro compounds indicate that they can ameliorate cognitive impairments induced by scopolamine in animal models, suggesting potential applications in treating cognitive disorders .
  • Antimicrobial Properties
    • Preliminary investigations into the antimicrobial activity of related sulfonamide derivatives have shown effectiveness against various bacterial strains. The presence of the sulfonyl group is thought to enhance the compound's ability to penetrate bacterial cell walls .

The biological activity of this compound can be attributed to several mechanisms:

  • DAT Inhibition : By binding to the dopamine transporter, the compound may prevent the reuptake of dopamine, thereby increasing its availability in synaptic clefts. This mechanism is particularly relevant in the context of neuropsychiatric disorders.
  • Muscarinic Agonism : The interaction with muscarinic receptors could lead to enhanced cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.

Case Studies and Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
DAT InhibitionCompetitive binding
Muscarinic ActivityAgonist effect
Antimicrobial ActionDisruption of cell wall

Case Study: DAT Inhibition

A study focused on a series of 2-(3-methylisoxazol-5-yl)-3-aryl derivatives demonstrated that compounds with a methyl group at the C3 position exhibited significantly higher DAT inhibitory potency compared to their phenyl counterparts. This finding underscores the importance of structural modifications in enhancing biological efficacy .

Case Study: Cognitive Enhancement

In vivo experiments using rat models showed that administration of related diazaspiro compounds led to improved performance in memory tasks when challenged with scopolamine. These results indicate potential therapeutic benefits for cognitive enhancement and treatment of Alzheimer's disease .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity in several areas:

Inhibition of Dopamine Transporter (DAT)

The compound has been shown to act as a potent inhibitor of the dopamine transporter, which is essential for regulating dopamine levels in the brain. Studies have demonstrated that structural modifications to isoxazole derivatives can enhance DAT inhibitory potency, with IC50 values ranging from 7 to 43 nM for certain analogs.

Muscarinic Receptor Activity

The interaction with muscarinic receptors suggests potential benefits in enhancing cholinergic signaling. This mechanism may be particularly relevant in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity through mechanisms such as disruption of bacterial cell walls. Its efficacy against various microbial strains positions it as a candidate for further development in antimicrobial therapies.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
DAT InhibitionCompetitive binding
Muscarinic ActivityAgonist effect
Antimicrobial ActionDisruption of cell wall

Case Study: DAT Inhibition

A focused study on related compounds revealed that derivatives with a methyl group at the C3 position exhibited significantly higher DAT inhibitory potency compared to their phenyl counterparts. This underscores the importance of structural modifications in enhancing biological efficacy.

Case Study: Cognitive Enhancement

In vivo experiments using rat models indicated that administration of diazaspiro compounds led to improved performance in memory tasks when challenged with scopolamine, suggesting potential therapeutic benefits for cognitive enhancement and treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores

The 1-oxa-4,8-diazaspiro[4.5]decane system is structurally related to 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione derivatives (e.g., compounds 13 and 14 from ). These analogs replace the oxa-diaza spiro system with a diaza-dione scaffold and incorporate arylpiperazine side chains. Key differences include:

  • Target compound : Features a phenylsulfonyl group and isoxazole carbonyl, favoring sulfonamide-like enzyme interactions.
  • Compounds 13/14 : Include chlorophenyl-piperazine groups, which are common in serotonin receptor modulators. Pharmacological reports indicate these derivatives exhibit CNS activity, suggesting the spirocyclic core itself may enhance blood-brain barrier penetration .

Thiazole- and Triazole-Containing Analogues

Compounds 4 and 5 from share structural motifs with the target molecule, including fluorophenyl and triazole groups. However, they lack the spirocyclic system and instead utilize thiazole and pyrazole rings. Key contrasts:

  • Planarity: The thiazole/triazole derivatives in adopt near-planar conformations, whereas the spirocyclic core of the target compound imposes a non-planar, three-dimensional geometry. This difference may influence binding pocket compatibility in target proteins .
  • Synthetic Routes : The target compound’s synthesis likely involves spirocyclization and sulfonylation steps, contrasting with the multi-step coupling of pre-formed heterocycles described in .

Phenylsulfonyl-Bearing Triazole Derivatives

details 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which shares the phenylsulfonyl group but replaces the spirocyclic core with a triazole-thioether linkage. Notable distinctions:

  • Electrophilic Reactivity: The triazole-thioether in ’s compound may undergo nucleophilic substitution, whereas the target’s spirocyclic methanone is more chemically inert.
  • Biological Targets : Triazole-thioethers are often explored as kinase inhibitors, while spirocyclic sulfonamides (like the target) are associated with GPCR modulation .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Relevance Reference
Target Compound 1-Oxa-4,8-diazaspiro[4.5]decane 5-Methylisoxazole-3-carbonyl, phenylsulfonyl Potential enzyme inhibition/CNS (inferred)
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (13/14) 1,3-Diazaspiro[4.5]decane-2,4-dione Chlorophenyl-piperazine Serotonin receptor modulation
Thiazole-triazole derivatives (4/5) Thiazole-pyrazole-triazole Fluorophenyl, triazole Antimicrobial/isostructural models
Triazole-thioether () 1,2,4-Triazole-thioether Phenylsulfonyl, difluorophenyl Kinase inhibition

Key Research Findings and Implications

  • Spirocyclic Advantages : The rigidity of the 1-oxa-4,8-diazaspiro[4.5]decane core may improve metabolic stability compared to linear analogs, as seen in related diazaspiro compounds .
  • Sulfonamide vs. Thioether Bioactivity : Phenylsulfonyl groups (target compound) are associated with carbonic anhydrase inhibition, whereas thioether-linked triazoles () often target redox-sensitive enzymes .
  • Heterocyclic Diversity : Isoxazole (target) and triazole (–2) substituents offer distinct electronic profiles, affecting solubility and target engagement .

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